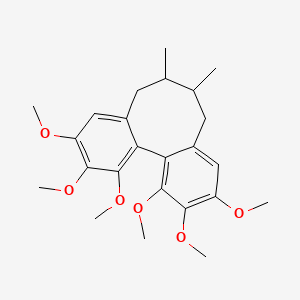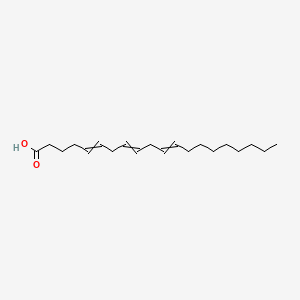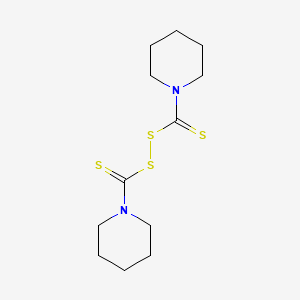
5-Exo-Hydroxycamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Exo-Hydroxycamphor: is a bicyclic monoterpenoid compound. It is a derivative of camphor, which is widely known for its aromatic properties and use in medicinal applications. The compound is characterized by the presence of a hydroxyl group at the exo position of the camphor skeleton, making it a secondary alcohol. This structural modification imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
5-Exo-Hydroxycamphor can be synthesized through the hydroxylation of camphor. The most common method involves the use of cytochrome P450 enzymes, specifically camphor 5-monooxygenase, which catalyzes the hydroxylation of camphor at the exo position. The reaction typically requires the presence of oxygen and reduced putidaredoxin as cofactors .
Industrial Production Methods:
Industrial production of this compound is not widely documented. the enzymatic hydroxylation method using cytochrome P450 enzymes can be scaled up for industrial applications. This method is advantageous due to its specificity and efficiency in producing the desired hydroxylated product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Exo-Hydroxycamphor can undergo further oxidation to form 5-ketocamphor.
Reduction: Under conditions of low oxygen, this compound can be reduced to borneol.
Common Reagents and Conditions:
Oxidation: NAD+, this compound dehydrogenase
Reduction: meta-chloroperbenzoic acid, cumene hydroperoxide
Major Products:
Oxidation: 5-ketocamphor
Reduction: Borneol
Scientific Research Applications
5-Exo-Hydroxycamphor has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzymatic hydroxylation and oxidation reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its unique structure and reactivity make it a candidate for drug development.
Industry: The compound’s aromatic properties make it useful in the fragrance industry. Additionally, its derivatives are explored for use in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 5-Exo-Hydroxycamphor primarily involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes hydroxylation. The catalytic cycle involves the reduction of dioxygen (O2) to water, coupled with the oxidation of camphor to this compound . The key intermediate in this cycle is the iron-oxo species (Fe(IV)=O), which is highly reactive and facilitates the hydroxylation reaction.
Comparison with Similar Compounds
Camphor: The parent compound from which 5-Exo-Hydroxycamphor is derived.
Uniqueness of this compound:
This compound is unique due to its specific hydroxylation at the exo position, which imparts distinct chemical and biological properties. Its interactions with cytochrome P450 enzymes and its role in microbial metabolism make it a valuable compound for research in enzymology and biochemistry.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |
InChI Key |
DJQYBVLXBVJHMU-PJKMHFRUSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















